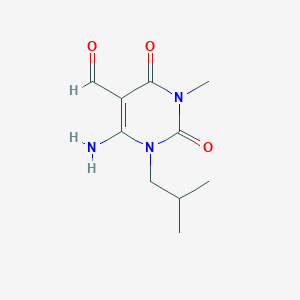

6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.248. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Antitumoraktivität: Forscher haben das Potenzial dieser Verbindung als Antitumormittel untersucht. Ihre einzigartige Struktur könnte die Wachstumswege von Krebszellen beeinträchtigen, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .

- Antimikrobielle Eigenschaften: Untersuchungen deuten darauf hin, dass sie antimikrobielle Aktivität gegen Bakterien und Pilze zeigt. Diese Eigenschaft könnte für die Entwicklung neuer Antibiotika genutzt werden .

- Pyranopyrazolsynthese: Die Verbindung wurde bei der Synthese von Pyranopyrazolen verwendet. Diese heterocyclischen Verbindungen besitzen vielfältige biologische Aktivitäten und sind in der medizinischen Chemie von Interesse .

- Vier-Komponenten-Reaktionen: Forscher haben effiziente Methoden zur Synthese von 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-5-carbonitrilen entwickelt, wobei diese Verbindung als Schlüssel-Ausgangsmaterial verwendet wird. Diese Reaktionen beinhalten Hydrazin-Monohydrat, Ethylacetoacetat, Arylaldehyde und Malononitril .

- Insektizide und Molluskizide Aktivitäten: Untersuchungen haben die Auswirkungen verwandter Pyranopyrazole auf Insekten und Weichtiere untersucht. Die strukturellen Merkmale dieser Verbindung könnten zu ihrer Bioaktivität beitragen .

- Katalyse: Forscher haben heterogene Katalysatoren (wie P2O5/SiO2, H3PO4/Al2O3, Celluloseschwefelsäure und Stärkeschwefelsäure) eingesetzt, um die Synthese von Pyranopyrazolen zu erleichtern. Diese Katalysatoren bieten Vorteile wie Nichttoxizität, Einfachheit und gute Ausbeuten .

- Testen gegen spezifische Krankheitserreger: Forscher haben die Aktivität der Verbindung gegen bestimmte Bakterien und Pilze bewertet. Das Verständnis ihrer Wechselwirkungen mit mikrobiellen Zielen kann weitere Studien lenken .

Medizinische Chemie und Medikamentenentwicklung

Organische Synthese

Biologische Studien

Materialwissenschaften

Bioaktivitätsscreening

Biologische Aktivität

6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 101989-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes an amino group and a carbaldehyde group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is C10H15N3O3, with a molecular weight of 225.24 g/mol. Its structure allows for various chemical reactions that can lead to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor , which can disrupt specific biochemical pathways by binding to the active sites of enzymes. This inhibition can lead to therapeutic effects in different biological contexts.

Therapeutic Potential

Research indicates that 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde may possess antitumor and antiviral properties. The compound's interactions with nucleic acids suggest potential applications in gene expression modulation and cellular process regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In a study evaluating various pyrimidine derivatives for anticancer properties, 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde demonstrated significant cytotoxic effects against human tumor cell lines (e.g., HepG2 and NCI-H661) .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting topoisomerase II activity more effectively than standard chemotherapeutic agents .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzyme functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in terms of biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyluracil | Lacks amino and carbaldehyde groups | Less reactive; limited biological activity |

| 6-Amino-1,3-dimethyluracil | Similar structure without carbaldehyde group | Reduced reactivity; lower enzyme inhibition |

| Caffeine Impurity B | Contains methyl groups but no amino group | Different mechanism; less potential for enzyme inhibition |

Eigenschaften

IUPAC Name |

4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6(2)4-13-8(11)7(5-14)9(15)12(3)10(13)16/h5-6H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEUPOYACKBOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)C=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.